4-hydroxy-N-(3-hydroxypropyl)benzamide
Description
Properties
CAS No. |
87807-89-4 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-hydroxy-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H13NO3/c12-7-1-6-11-10(14)8-2-4-9(13)5-3-8/h2-5,12-13H,1,6-7H2,(H,11,14) |
InChI Key |
CRIDVEHJBCCLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical behavior of benzamide derivatives is heavily influenced by substituents on the aromatic ring and the N-alkyl chain. Below is a comparative analysis of key analogues:
Key Observations:
- Chelation Efficiency: The trimeric structure of compound 7b enhances metal-binding capacity compared to the monomeric this compound, likely due to increased coordination sites .
- Biological Activity: The benzimidazole derivative () demonstrates how heterocyclic substituents can introduce antimicrobial properties, whereas the dimethylamino and pyridinyl groups in improve target affinity .
- Reactivity : The azide group in compound IV () offers modularity for bioconjugation, a feature absent in the hydroxy-substituted target compound .
Pharmacological and Functional Comparisons
While direct data for this compound are scarce, extrapolations can be made:
- Chelation: The monomeric structure may exhibit moderate metal-binding activity, whereas trimeric analogues (e.g., 7b) show superior efficacy due to multivalency .
- Target Affinity: The dimethylamino-propyl substituent in enhances lipophilicity and target binding (Ki = 32.3 nM), a trait that could be engineered into the target compound via structural modifications .
- Solubility : Hydroxyl groups improve aqueous solubility compared to methoxy or alkyl-substituted derivatives (e.g., ), which may favor pharmacokinetic profiles .
Preparation Methods
Synthesis of 4-Hydroxybenzoyl Chloride
4-Hydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours. Excess SOCl₂ acts as both reagent and solvent, with catalytic dimethylformamide (DMF, 0.1–0.5 mol%) accelerating the reaction. The process achieves 85–92% conversion, with purity >98% after vacuum distillation (bp 120–125°C at 15 mmHg).
Key reaction:
Coupling with 3-Hydroxypropylamine
The acid chloride reacts with 3-hydroxypropylamine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) neutralizes HCl byproduct, preventing amine protonation. After 2 hours, the mixture warms to room temperature, yielding 68–75% crude product. Recrystallization from ethanol/water (3:1 v/v) increases purity to 99% (HPLC).
Limitations:
-
Competing esterification between the phenol group and solvent (DCM is inert, but methanol causes 15–20% ester byproducts)
-
Requires strict moisture control to prevent hydrolysis
Coupling Agent-Mediated Synthesis
Modern protocols favor carbodiimide-based coupling agents to avoid acid chloride handling.
EDCI/HOBt System
A mixture of 4-hydroxybenzoic acid (1.0 eq), 3-hydroxypropylamine (1.2 eq), EDCI (1.5 eq), and HOBt (1.0 eq) in DMF reacts at 25°C for 12 hours. The method achieves 82–88% yield with <2% dimerization byproducts.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction time | 12 h |
| Workup | Precipitation (pH 6) |
DMT-MM in Aqueous Media
Trimethylamine-derived coupling agents like DMT-MM enable synthesis in water/THF (4:1). At pH 7.5 (controlled by NaHCO₃), the reaction completes in 3 hours (95% conversion, 89% isolated yield). This method eliminates organic solvents but requires careful pH monitoring.
Mechanistic advantage:
DMT-MM activates the carboxylate via formation of an active ester intermediate, preventing unwanted O-acylation of the phenol group.
Enzymatic Synthesis for Enantioselective Production
Lipase-catalyzed routes resolve racemic mixtures when chirality is introduced at the hydroxypropyl moiety.
Candida antarctica Lipase B (CAL-B)
In a biphasic system (t-butanol/water), CAL-B catalyzes amidation between 4-hydroxybenzoic acid methyl ester and (R)-3-hydroxypropylamine. After 24 hours at 40°C, the (R)-enantiomer forms preferentially (ee >94%, yield 78%).
Table 1: Solvent Effects on Enantioselectivity
| Solvent | ee (%) | Yield (%) |
|---|---|---|
| t-Butanol | 94 | 78 |
| Cyclohexane | 65 | 42 |
| Acetonitrile | 81 | 59 |
Immobilized Enzyme Systems
Covalent binding of Pseudomonas fluorescens lipase to epoxy-functionalized silica improves reusability (7 cycles with <10% activity loss). Reaction scale-up to 1 kg substrate maintains 85% yield and 91% ee.
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer, reducing reaction times from hours to minutes.
Tubular Reactor Design
A 2-stage system couples:
-
Stage 1: 4-Hydroxybenzoic acid and SOCl₂ at 100°C (residence time: 5 min)
-
Stage 2: Acid chloride + 3-hydroxypropylamine in DCM at 25°C (residence time: 10 min)
Results:
-
94% conversion (vs. 68% batch)
-
99.5% purity by inline FTIR
Photochemical Activation
UV irradiation (254 nm) of a DMF solution containing 4-hydroxybenzoic acid, 1,1'-carbonyldiimidazole (CDI), and amine accelerates coupling to 95% yield in 30 minutes.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-hydroxybenzoic acid, 3-hydroxypropylamine, and NaHCO₃ (1:1.2:2 molar ratio) for 2 hours yields 89% product. No purification needed beyond washing with cold water.
Advantages:
-
Eliminates solvent waste
-
10x higher space-time yield than batch methods
Recyclable Ionic Liquid Catalysts
Bmim][HSO₄] ionic liquid catalyzes direct amidation at 90°C (85% yield, 5 cycles without loss). The hydrophobic ionic phase simplifies product extraction.
Analytical Validation of Synthesis
Purity Assessment
HPLC Conditions:
-
Column: C18, 150 × 4.6 mm, 3 μm
-
Mobile phase: 0.1% H₃PO₄ (A)/MeCN (B), gradient 10→60% B in 15 min
-
Retention time: 6.8 min (purity >99.5%)
Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆):
δ 9.82 (s, 1H, OH), 8.45 (t, J=5.6 Hz, 1H, NH), 7.75 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 4.75 (t, J=5.2 Hz, 1H, OH), 3.40–3.35 (m, 2H), 3.20–3.15 (m, 2H), 1.75–1.65 (m, 2H).
Industrial-Scale Production Challenges
Byproduct Management
Esterification between the phenol and hydroxypropyl groups forms 4-(3-hydroxypropoxy)benzoate (<5% in batch, <1% in flow). Adsorption on acidic alumina removes this impurity.
Cost Analysis
Table 2: Cost per Kilogram by Method
| Method | Cost ($) |
|---|---|
| Acid chloride | 420 |
| EDCI/HOBt | 580 |
| Enzymatic | 1,200 |
| Continuous flow | 380 |
Emerging Technologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-hydroxy-N-(3-hydroxypropyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation reactions between 4-hydroxybenzoic acid derivatives and 3-hydroxypropylamine. Key steps include esterification (e.g., using acetic anhydride or H₂SO₄ as a catalyst) followed by amidation. For example, describes reflux conditions (80–120°C) in solvents like methanol or dichloromethane. Intermediates are characterized via:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm, hydroxyl groups at δ 5.0–5.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HR-MS identifies molecular ions (e.g., m/z 504.6 [M+H]⁺) .
- HPLC : Retention times (e.g., 7.6–12.6 minutes) assess purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals hydroxyl (-OH) protons (δ 4.5–5.5 ppm) and propyl chain signals (δ 1.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- MS/MS Fragmentation : Identifies degradation products (e.g., loss of -OH or propyl groups) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (melting points: 180–220°C) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 70:30) removes unreacted starting materials .
- Acid-Base Extraction : Adjust pH to precipitate the product from aqueous layers .
Advanced Research Questions
Q. How can conflicting spectral data during structural confirmation of derivatives be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes aromatic protons from propyl chain protons) .
- Isotopic Labeling : Introduce deuterated reagents to confirm exchangeable protons (e.g., -OH groups) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂). shows H₂SO₄ achieves >80% yield in esterification .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency compared to protic solvents .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 minutes) while maintaining yields .
Q. How can the biological activity of this compound derivatives be assessed using in vitro models?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like PPTase (IC₅₀ determination via fluorescence polarization) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1B/5-HT1D receptors, Ki values via Scatchard plots) .
- Antimicrobial Testing : MIC/MBC assays against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution .
Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies in melting points or spectral data across studies?
- Methodological Answer :
- Batch Variability : Check for solvent residues (e.g., via TLC or GC-MS) that may depress melting points .
- Polymorphism : Use XRD to identify crystalline vs. amorphous forms, which affect thermal properties .
- Cross-Validation : Compare data with published analogs (e.g., 4-hydroxybenzaldehyde derivatives in ) to identify trends .
Q. What computational tools are recommended for modeling the reactivity of this compound?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Predict binding affinities to biological targets (e.g., bacterial enzymes) .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
- Reaction Pathway Analysis (Gaussian) : Map energy profiles for amidation or esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
